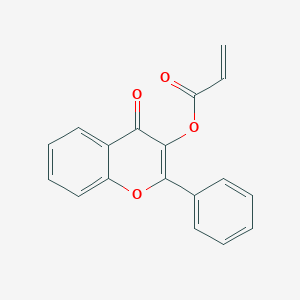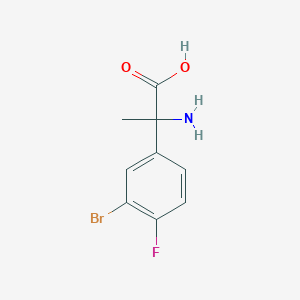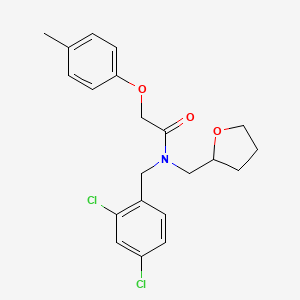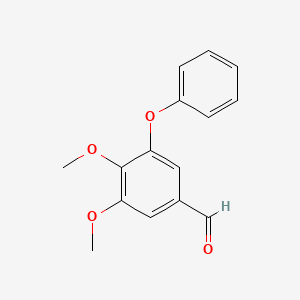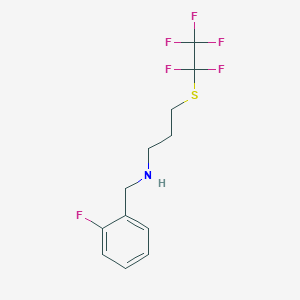
(2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine is an organic compound with the molecular formula C12H13F6NS and a molecular weight of 317.29 g/mol . This compound is characterized by the presence of a fluoro-benzyl group and a pentafluoroethylsulfanyl-propyl group attached to an amine. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine typically involves multiple steps, including the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-fluorobenzyl chloride with 3-pentafluoroethylsulfanyl-propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
(2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Aplicaciones Científicas De Investigación
(2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
(2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine can be compared with other similar compounds, such as:
(2-Fluoro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine: This compound has a similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
(2-Fluoro-benzyl)-(3-methylsulfanyl-propyl)-amine: This compound has a methylsulfanyl group instead of a pentafluoroethylsulfanyl group.
(2-Fluoro-benzyl)-(3-ethylsulfanyl-propyl)-amine: This compound has an ethylsulfanyl group instead of a pentafluoroethylsulfanyl group.
Propiedades
Fórmula molecular |
C12H13F6NS |
|---|---|
Peso molecular |
317.30 g/mol |
Nombre IUPAC |
N-[(2-fluorophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C12H13F6NS/c13-10-5-2-1-4-9(10)8-19-6-3-7-20-12(17,18)11(14,15)16/h1-2,4-5,19H,3,6-8H2 |
Clave InChI |
PWARZSYEBWLQSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNCCCSC(C(F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


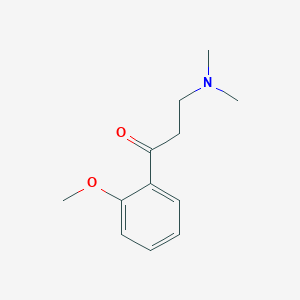
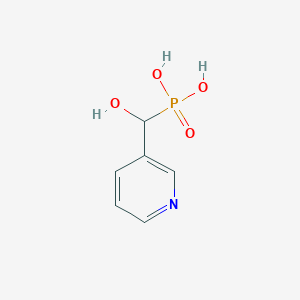
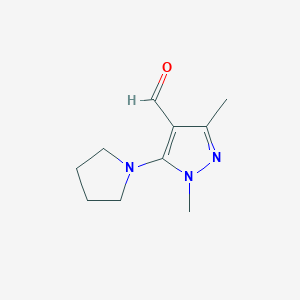
![N'-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B12115855.png)
![Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115860.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide](/img/structure/B12115873.png)


